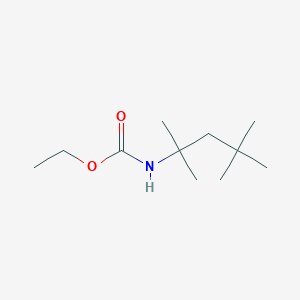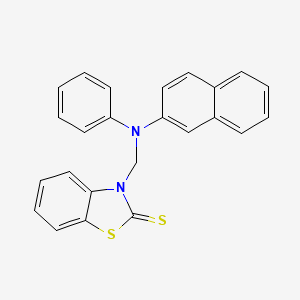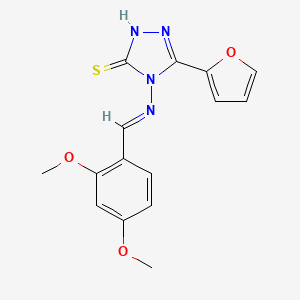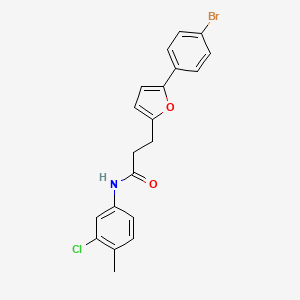
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound features a carboxylic acid group, a benzyl group, and a hexanoic acid methyl ester group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a Friedel-Crafts alkylation reaction.
Carboxylation: The benzyl intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylbenzoic acid: Shares a similar benzyl structure but lacks the hexanoic acid methyl ester group.
4-Methoxycarbonylcubanecarboxylic acid: Contains a carboxylic acid group but differs in its overall structure and functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 6-(4-(4-(4-Carboxy-butyl)-benzyl)-phenyl)-hexanoic acid methyl ester, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C25H32O4 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
5-[4-[[4-(6-methoxy-6-oxohexyl)phenyl]methyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O4/c1-29-25(28)10-4-2-3-7-20-11-15-22(16-12-20)19-23-17-13-21(14-18-23)8-5-6-9-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27) |
Clave InChI |
YRNNSCIBLLDYTO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC1=CC=C(C=C1)CC2=CC=C(C=C2)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11962940.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962979.png)




![N,N'-Bis[1-(ethoxycarbonyl)prop-1-en-2-yl]ethylenediamine](/img/structure/B11963001.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]propanamide](/img/structure/B11963007.png)

